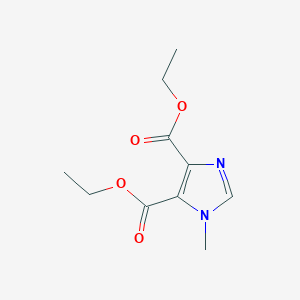

Diethyl 1-Methylimidazole-4,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 1-Methylimidazole-4,5-dicarboxylate is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with 1-methylimidazole in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 1-Methylimidazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

DIMID serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its imidazole structure allows for diverse chemical transformations:

- Building Block for Complex Molecules: DIMID is utilized as a precursor for synthesizing more complex imidazole derivatives that have potential biological activity .

- Catalysis: The compound can coordinate with metal ions, making it valuable in catalytic processes. Research indicates that imidazole derivatives can enhance catalytic properties when used in coordination chemistry.

Biological Applications

Research into the biological activity of DIMID has yielded promising results:

- Antibacterial Activity: Studies have shown that DIMID exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. In vitro tests indicate significant inhibitory concentrations, suggesting potential for therapeutic applications .

- Antiviral Potential: Some derivatives of DIMID have demonstrated micromolar inhibitory concentrations against viral targets, indicating its potential use in antiviral therapy.

Material Science Applications

In materials science, DIMID is explored for its potential in developing new materials with specific properties:

- Dyes and Catalysts: The unique chemical properties of DIMID make it suitable for the development of specialized dyes and catalysts used in various industrial applications .

- Supramolecular Chemistry: Its ability to form complexes with transition metals opens avenues for research in supramolecular chemistry, where it can be used to create advanced materials with tailored functionalities.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of DIMID in synthesizing olmesartan medoxomil, an antihypertensive medication. The reaction involved the transformation of DIMID into key intermediates that facilitated the final product's synthesis. This highlights DIMID's role as a crucial building block in pharmaceutical development .

Case Study 2: Antibacterial Testing

In a controlled laboratory setting, DIMID was tested against various strains of bacteria. Results indicated effective inhibition at low concentrations, supporting its potential as an antibacterial agent. The study emphasized the need for further investigation into its mechanism of action and efficacy in clinical settings .

Mecanismo De Acción

The mechanism of action of Diethyl 1-Methylimidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl Imidazole-4,5-dicarboxylate: Lacks the methyl group at the 1-position.

1-Methylimidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups.

1-Methylimidazole: A simpler structure without the ester groups.

Uniqueness

Diethyl 1-Methylimidazole-4,5-dicarboxylate is unique due to the presence of both ester groups and a methyl group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Actividad Biológica

Diethyl 1-Methylimidazole-4,5-dicarboxylate (DEMID) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores the biological activity of DEMID, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered nitrogen-containing imidazole ring with diethyl ester groups at positions 4 and 5, and a methyl group at position 1. This specific substitution pattern imparts unique chemical properties that facilitate various biological interactions. The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The biological activity of DEMID can be attributed to its ability to interact with metal ions and other biological molecules. The imidazole ring is known for its coordination chemistry, allowing it to form complexes with transition metals, which can enhance catalytic properties or biological activity. Additionally, the ester groups in DEMID can undergo hydrolysis, leading to the release of active intermediates that participate in various biochemical pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds related to DEMID exhibit significant biological activities, including antiviral and anticancer properties. For instance:

- Antiviral Activity : A study highlighted the inhibitory effects of imidazole derivatives against dengue virus (DENV) and yellow fever virus (YFV). Some derivatives demonstrated micromolar inhibitory concentrations, suggesting potential applications in antiviral therapy .

- Anticancer Activity : Certain imidazole derivatives have shown antiproliferative effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves inhibition of key enzymes or pathways critical for cancer cell survival .

Case Study 1: Antiviral Screening

A high-throughput screening assay identified several imidazole derivatives with notable antiviral activity against DENV. Among these, compounds derived from the imidazole-4,5-dicarboxamide scaffold displayed significant potency with EC50 values in the micromolar range. This finding suggests that DEMID and its derivatives could be explored further for their antiviral potential .

Case Study 2: Anticancer Activity

Research has also focused on the antiproliferative effects of imidazole derivatives on HL-60 cells (a human promyelocytic leukemia cell line). These studies revealed that specific substitutions on the imidazole ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DEMID, a comparison with similar compounds is essential:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Diethyl Imidazole-4,5-dicarboxylate | Lacks methyl group at position 1 | Limited biological activity |

| 1-Methylimidazole-4,5-dicarboxylic acid | Contains carboxylic acid groups instead of esters | Moderate biological activity |

| 1-Methylimidazole | Simpler structure without ester groups | Minimal biological activity |

The presence of both ester groups and a methyl group at position 1 in DEMID contributes to its distinct reactivity and potential applications in synthesis and research compared to its analogs.

Propiedades

IUPAC Name |

diethyl 1-methylimidazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXNJCCDGQJSSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.